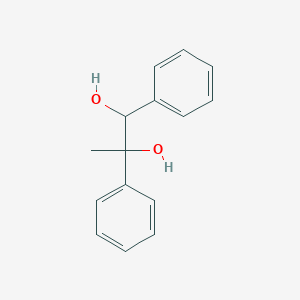

1,2-Diphenylpropane-1,2-diol

描述

Structural and Stereochemical Significance in Modern Chemical Research

The significance of 1,2-diphenylpropane-1,2-diol in modern chemical research stems directly from its stereochemical complexity. The spatial arrangement of its phenyl and hydroxyl groups influences its physical properties and, more importantly, its interactions in chemical reactions. The ability to selectively synthesize one of its four stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—is a testament to the advancements in asymmetric synthesis.

The defined stereochemistry of this compound makes it a valuable chiral building block. For instance, the (2S)-1,1-diphenylpropane-1,2-diol isomer is recognized as a valuable chiral starting material in asymmetric synthesis. acs.org Its diol functionality allows for its use as a precursor to chiral ligands for metal-catalyzed reactions or as a chiral auxiliary to control the stereochemical outcome of reactions on a substrate to which it is temporarily attached. wikipedia.org The interaction of its stereoisomers with other chiral molecules is a subject of ongoing research, particularly in the development of new analytical methods for determining the absolute configuration of other chiral compounds.

Evolution of Synthetic Strategies for Vicinal Diols Relevant to this compound

The synthesis of vicinal diols, in general, has been a central theme in organic chemistry, with numerous methods developed over the years. nih.gov Early methods often involved the dihydroxylation of alkenes using stoichiometric oxidants. A significant leap forward was the development of catalytic methods, such as the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of syn-diols from prochiral alkenes using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. mdpi.com Other approaches include the ring-opening of epoxides and the reduction of α-hydroxy ketones. researchgate.net

A particularly relevant and widely studied method for the synthesis of this compound involves the diastereoselective addition of a Grignard reagent to an α-chiral ketone. researchgate.net Specifically, the reaction of methylmagnesium iodide with benzoin (B196080) (2-hydroxy-1,2-diphenylethanone) has been shown to be highly diastereoselective. researchgate.net This selectivity is often rationalized using the Cram chelate model, where the magnesium ion coordinates with both the carbonyl oxygen and the hydroxyl group of the benzoin, forming a rigid five-membered cyclic intermediate. The Grignard reagent then attacks the carbonyl group from the less sterically hindered face, leading to the preferential formation of one diastereomer. acs.orgresearchgate.net The differing melting points of the resulting diastereomers, which can differ by as much as 10°C, provide a straightforward method for determining the diastereoselectivity of the reaction. researchgate.net

More recent strategies for vicinal diol synthesis that are applicable to structures like this compound include enzymatic resolutions and cascade reactions. researchgate.netuni-duesseldorf.de These methods offer the potential for high enantioselectivity under mild reaction conditions.

Current Research Trajectories and Challenges in this compound Chemistry

Current research involving this compound is primarily focused on its application in asymmetric synthesis and catalysis. Its derivatives are being explored as chiral auxiliaries and ligands for a variety of chemical transformations. For example, the cyclic sulfite (B76179) of (S)-1,1-diphenyl-propane-1,2-diol has been used to synthesize chiral sulfinates with high regio- and stereoselectivity, which are then converted into enantiomerically pure sulfoxides. smolecule.com This highlights the utility of the diol in transferring its chirality to other molecules.

A significant challenge in the chemistry of this compound remains the efficient and highly selective synthesis of all four of its stereoisomers. While the diastereoselective Grignard reaction provides good control for the synthesis of certain diastereomers, accessing all stereoisomers in high purity can be difficult. The separation of the diastereomers can be challenging, sometimes requiring chromatographic techniques like HPLC. rsc.org

Furthermore, the development of catalytic and more atom-economical methods for its synthesis is an ongoing area of research. While the Grignard reaction is effective, it is a stoichiometric process. The development of catalytic asymmetric routes that can deliver any of the four stereoisomers on demand would be a significant advancement. Another challenge lies in the potential for side reactions, such as pinacol (B44631) rearrangements, during its synthesis or subsequent transformations, particularly under acidic conditions. researchgate.net Overcoming these challenges will undoubtedly open up new applications for this versatile chiral diol in the synthesis of complex molecules.

Detailed Research Findings

The following tables summarize key data related to the properties and synthesis of this compound.

Table 1: Physical and Structural Properties of this compound Stereoisomers

| Property | (2S)-1,1-diphenylpropane-1,2-diol | (1S,2R)-1,2-diphenylpropane-1,2-diol | General this compound |

|---|---|---|---|

| CAS Number | 46755-94-6 nih.gov | 92164529 wipo.int | 41728-16-9 rsc.org |

| Molecular Formula | C₁₅H₁₆O₂ nih.gov | C₁₅H₁₆O₂ wipo.int | C₁₅H₁₆O₂ rsc.org |

| Molar Mass | 228.29 g/mol nih.gov | 228.29 g/mol wipo.int | 228.2863 g/mol rsc.org |

| Appearance | White crystalline solid | - | White, crystalline solid |

| Melting Point | 89-92 °C | - | - |

| Boiling Point (Predicted) | ~406.6 °C | - | 382.9°C at 760 mmHg |

| Density (Estimated) | ~1.152 g/cm³ | - | 1.164 g/cm³ |

Table 2: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Key Reagents/Catalysts | Stereoselectivity | Notes |

|---|---|---|---|---|

| Diastereoselective Grignard Reaction | (+/-)-Benzoin, Methyl iodide, Magnesium | MeMgI | High diastereoselectivity, favors one diastereomer researchgate.net | The stereochemical outcome is explained by the Cram chelate model. The difference in melting points of the diastereomers allows for easy determination of selectivity. acs.orgresearchgate.net |

| Hydroboration-Oxidation | (E)-β,β'-diphenylcinnamate | DIBAL-H, BH₃·SMe₂, H₂O₂ | Yields racemic anti-diol uwindsor.caresearchgate.net | Part of a multi-step synthesis towards chiral derivatives. uwindsor.caresearchgate.net |

| Kinetic Resolution | Racemic anti-3,3'-diphenylmethyloxirane | Co(III) salen complex, H₂O | High enantiomeric excess for the remaining epoxide and the diol product google.com | A method to separate enantiomers of a related precursor. google.com |

| Enzymatic Cascade | Benzaldehyde (B42025), Acetaldehyde | ThDP-dependent enzymes, Alcohol dehydrogenases | Can produce all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) with high conversion and diastereoselectivity uni-duesseldorf.deresearchgate.net | A biocatalytic approach offering high stereocontrol. uni-duesseldorf.deresearchgate.net |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Reference |

|---|---|---|

| Vapor Phase Infrared (IR) Spectrum | Available | google.comspectrabase.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data are used to differentiate between stereoisomers, often after derivatization with a chiral agent like α-methoxy-α-phenylacetic acid (MPA). utoronto.ca | utoronto.ca |

Structure

3D Structure

属性

IUPAC Name |

1,2-diphenylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDNJQJZESZZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299884 | |

| Record name | 1,2-diphenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41728-16-9 | |

| Record name | NSC133508 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-diphenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Diphenylpropane 1,2 Diol and Its Stereoisomers

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 1,2-Diphenylpropane-1,2-diol, this involves creating the two adjacent stereocenters with a defined spatial orientation.

Asymmetric reduction is a powerful strategy for synthesizing chiral diols from prochiral precursors like α-hydroxy ketones or diketones. This transformation often utilizes biocatalysts, such as alcohol dehydrogenases (ADHs), which can exhibit high levels of stereo- and regioselectivity.

The synthesis of 1-phenylpropane-1,2-diol (B147034) stereoisomers can be achieved by the stereoselective reduction of the α-hydroxy ketone precursor, (S)-2-hydroxypropiophenone (2-HPP). researchgate.net By selecting appropriate alcohol dehydrogenases, it is possible to control the configuration of the newly formed stereocenter, leading to different diastereomers of the final diol product. For instance, a combination of carboligases and alcohol dehydrogenases can be employed in a cascade reaction to produce all four stereoisomers of 1-phenyl-1,2-propanediol from simple starting materials like benzaldehyde (B42025) and acetaldehyde. researchgate.net

Table 1: Biocatalytic Reduction for Diol Synthesis This table illustrates a representative enzymatic reduction approach.

| Enzyme Type | Precursor Compound | Resulting Diol Stereoisomer | Optical Purity |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | (S)-2-hydroxypropiophenone | (1R,2S)-1-phenylpropane-1,2-diol | >99% |

The ring-opening of chiral epoxides is a classic and reliable method for constructing 1,2-diols. The process is typically stereospecific, meaning the stereochemistry of the starting epoxide directly determines the stereochemistry of the resulting diol. The reaction generally proceeds through an SN2 mechanism, where a nucleophile (such as water or hydroxide) attacks one of the epoxide's carbon atoms, leading to an inversion of configuration at that center.

For the synthesis of this compound, one would start with an enantiomerically pure epoxide of 1,2-diphenylpropene (B188750). Hydrolysis of this epoxide under acidic or basic conditions yields the corresponding trans-diol. For example, the hydrolysis of (R,S)-1,2-diphenylpropene oxide would result in the formation of (R,R)- or (S,S)-1,2-Diphenylpropane-1,2-diol, depending on the regioselectivity of the nucleophilic attack. This method's effectiveness hinges on the ability to first synthesize the epoxide in high enantiomeric purity, often via asymmetric epoxidation techniques. encyclopedia.pubmdpi.com

Asymmetric dihydroxylation (AD) is a premier method for the direct conversion of olefins into chiral vicinal diols. The Sharpless Asymmetric Dihydroxylation is the most prominent example, utilizing osmium tetroxide as a catalyst in the presence of a chiral quinine-based ligand. wikipedia.orgnih.gov This reaction is highly regarded for its reliability, high enantioselectivity, and broad substrate scope. wikipedia.orgnih.gov

To synthesize this compound, the olefin precursor would be 1,2-diphenylpropene. The facial selectivity of the dihydroxylation is controlled by the choice of the chiral ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide access to either enantiomeric series of the diol product. organic-chemistry.orgalfa-chemistry.com

AD-mix-β , which contains the ligand (DHQD)₂-PHAL, typically directs the hydroxylation to the β-face of the alkene.

AD-mix-α , containing the pseudo-enantiomeric ligand (DHQ)₂-PHAL, directs the hydroxylation to the α-face.

This method allows for the predictable and highly enantioselective synthesis of specific stereoisomers of this compound directly from the corresponding alkene. wikipedia.org

Table 2: Sharpless Asymmetric Dihydroxylation of a Prochiral Olefin This table provides a generalized outcome for the AD reaction.

| Reagent | Chiral Ligand | Expected Diol Product Series | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| AD-mix-β | (DHQD)₂-PHAL | One enantiomeric pair (e.g., R,R/S,S) | Often >95% |

Catalytic methods are central to modern enantioselective synthesis due to their efficiency and ability to generate large quantities of chiral material from small amounts of a chiral catalyst.

Hydrolytic kinetic resolution (HKR) is a highly efficient method for resolving a racemic mixture of epoxides. The technique uses a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide to the corresponding 1,2-diol, while leaving the other epoxide enantiomer largely unreacted. unipd.it This process yields two valuable, highly enantioenriched products: a chiral diol and a chiral epoxide.

The Jacobsen-Katsuki reaction, which often employs chiral (salen)cobalt(III) complexes, is a benchmark for HKR. unipd.it When applied to racemic 1,2-diphenylpropene oxide, the chiral catalyst would facilitate the ring-opening of one enantiomer at a much faster rate than the other. The result is the production of one enantiomer of this compound and the recovery of the unreacted, enantiomerically enriched 1,2-diphenylpropene oxide. The practical appeal of this method lies in its use of water as a reactant and the low required loadings of a recyclable catalyst. unipd.it

Transition metals play a pivotal role in a wide array of asymmetric transformations that can lead to chiral diols. researchgate.net The catalysis is not limited to a single reaction type but spans hydrogenations, oxidations, and carbon-carbon bond-forming reactions. scilit.comcatalyst-enabling-synthetic-chemistry.com

Osmium: As discussed, osmium catalysts are fundamental to the Sharpless Asymmetric Dihydroxylation, enabling the direct and highly enantioselective conversion of alkenes to vicinal diols. wikipedia.org

Ruthenium: Chiral ruthenium complexes, particularly those with BINAP ligands, are powerful catalysts for the asymmetric hydrogenation of prochiral ketones. researchgate.net A suitable diketone or α-hydroxy ketone precursor to this compound could be reduced with high stereocontrol using a Ru-BINAP catalyst system. Furthermore, ruthenium catalysts are also used in dynamic kinetic asymmetric transformations (DYKAT) of diols. scilit.comnih.gov

Cobalt: Chiral cobalt-salen complexes are the catalysts of choice for the Hydrolytic Kinetic Resolution of epoxides, allowing for the efficient separation of racemic mixtures. unipd.it

These transition metal-catalyzed reactions represent some of the most powerful tools available for the stereocontrolled synthesis of complex molecules like this compound. catalyst-enabling-synthetic-chemistry.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylpropane-1,2-diol |

| (S)-2-hydroxypropiophenone |

| (R)-2-hydroxypropiophenone |

| Benzaldehyde |

| Acetaldehyde |

| 1,2-diphenylpropene |

| 1,2-diphenylpropene oxide |

| Osmium tetroxide |

| (DHQD)₂-PHAL |

Catalytic Approaches to Enantiopure this compound

Diastereoselective Synthesis Protocols

The controlled synthesis of specific stereoisomers of this compound is a significant objective in stereoselective chemistry. The molecule contains two chiral centers, meaning four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Achieving high diastereoselectivity is crucial for isolating the desired syn- or anti-diastereomers.

A primary route to this compound involves the reduction of the corresponding α-diketone, 1-phenyl-1,2-propanedione. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions. Different reagents can favor the formation of either the syn (erythro) or anti (threo) diastereomer by controlling the direction of hydride attack on the prochiral carbonyl groups.

For instance, in analogous diketone reductions, reagents like L-Selectride have been shown to preferentially produce cis (or syn) diols, while others like Red-Al tend to yield the trans (or anti) diol with high diastereomeric ratios. The choice of hydride source, its steric bulk, and its ability to chelate with the substrate dictate the facial selectivity of the reduction at each carbonyl, thereby determining the final relative stereochemistry of the two hydroxyl groups.

| Reducing Agent | Predominant Diastereomer | Diastereomeric Ratio (d.r.) |

| L-Selectride | cis (syn) | 84 : 16 |

| Red-Al | trans (anti) | 13 : 87 |

| Sodium Borohydride (NaBH₄) | Lower Selectivity | - |

| Lithium Aluminium Hydride (LiAlH₄) | Lower Selectivity | - |

Table 1: Diastereoselectivity in the reduction of tetralin-1,4-dione, a model for diketone reduction, with various reducing agents.

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion until the final product is formed. A notable linear synthesis for racemic this compound starts from the α-hydroxy ketone, benzoin (B196080). Treatment of (±)-benzoin with a methyl Grignard reagent, such as methylmagnesium iodide (MeMgI), results in the nucleophilic addition of a methyl group to the ketone carbonyl. acs.orgresearchgate.net This reaction is highly diastereoselective, preferentially forming a single diastereomer of the diol. acs.org The stereochemical outcome can be rationalized by the Cram chelate model, where the Grignard reagent adds to the least sterically hindered face of the carbonyl group within a rigid, five-membered cyclic intermediate. researchgate.net

A convergent synthesis , in contrast, involves preparing different fragments of the target molecule separately and then combining them in the final stages. nih.gov This approach can be more efficient for complex molecules. For unsymmetrical 1,2-diols like this compound, a convergent strategy could be envisioned through a pinacol (B44631) coupling reaction. organic-chemistry.org A cross-pinacol coupling, which involves the reductive coupling of two different carbonyl compounds (in this case, acetophenone (B1666503) and benzaldehyde), can theoretically be used. nih.govchemrxiv.org Such methods, often mediated by low-valent transition metals like titanium, vanadium, or samarium, join the two carbonyl fragments to form the C1-C2 bond of the diol product directly. orgsyn.orgorganic-chemistry.org

Resolution Techniques for Racemic this compound

When a synthesis yields a racemic mixture of this compound, resolution is required to separate the enantiomers. This can be achieved through classical chemical methods or more modern biocatalytic strategies.

Classical resolution relies on converting the enantiomers of the racemate into a mixture of diastereomers, which have different physical properties and can be separated. wikipedia.org This is typically achieved by reacting the racemic diol with an enantiomerically pure resolving agent.

One effective strategy for 1,2-diols is the formation of diastereomeric acetals or ketals. For example, the racemic diol can be reacted with an enantiopure chiral ketone, like (R)-camphor, in an acid-catalyzed reaction. This produces two different diastereomeric ketals. Due to their distinct physical properties, such as solubility or chromatographic retention, these diastereomers can be separated by methods like fractional crystallization or chromatography. Subsequently, acid-catalyzed hydrolysis of each separated diastereomer cleaves the ketal linkage, yielding the resolved enantiomers of the diol and recovering the chiral ketone. acs.org

Another approach involves derivatization with chiral acids, such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid, to form diastereomeric esters. researchgate.net These esters can then be separated and hydrolyzed to provide the enantiopure diols. A regiodivergent resolution using asymmetric silyl (B83357) transfer with a chiral catalyst offers another route, where the enantiomers are converted into constitutionally isomeric silylated products that can be separated. nih.gov

Biocatalysis offers a powerful and highly selective alternative for resolving racemic diols under mild conditions. These methods exploit the stereoselectivity of enzymes or whole microbial cells.

Kinetic resolution is a common biocatalytic approach. This technique involves the use of enzymes, particularly lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other unreacted. nih.gov For this compound, a lipase-catalyzed acylation can be employed. In the presence of an acyl donor (e.g., vinyl acetate) and a suitable lipase (B570770), such as lipase from Pseudomonas cepacia (PSL-C), one enantiomer of the diol will be selectively esterified. nih.gov The resulting mixture, containing one enantiomer as an ester and the other as the unreacted alcohol, can then be easily separated. The ester can be subsequently hydrolyzed to recover the other pure diol enantiomer. nih.gov

Whole-cell microbial systems can also be used for resolution. For example, certain microorganisms can perform enantioselective oxidation on one of the diol enantiomers. The unreacted, non-oxidized enantiomer can then be recovered with high enantiomeric purity.

| Biocatalyst Type | Reaction | Principle |

| Lipase (e.g., from Pseudomonas cepacia) | Kinetic Resolution (Acylation) | One enantiomer is selectively acylated, allowing for separation from the unreacted enantiomer. nih.gov |

| Microorganisms (e.g., Geotrichum candidum) | Kinetic Resolution (Oxidation) | One enantiomer is selectively oxidized to a hydroxy ketone, leaving the other enantiomer in high purity. |

Table 2: Biocatalytic and microbial strategies for the resolution of racemic 1,2-diols.

Exploration of Novel Synthetic Reagents and Conditions for this compound

Research into the synthesis of 1,2-diols continues to yield innovative methods that offer improved selectivity, efficiency, and milder reaction conditions. While not all have been specifically applied to this compound, they represent the state-of-the-art for synthesizing this structural motif.

One novel approach involves the stereospecific reaction of lithiated epoxides with boronates to generate syn-1,2-diols. organic-chemistry.org Another powerful technique is the catalytic asymmetric ring opening/cross metathesis (AROCM) of di-oxygenated cyclobutenes, which can produce anti-1,2-diols with high enantiopurity.

Catalytic enantioselective additions to aldehydes are also at the forefront of diol synthesis. The addition of alkyl 1,1-diboron reagents to aldehydes, promoted by a chiral copper-phosphoramidite complex, creates two adjacent stereocenters and provides 1,2-hydroxyboronates that are versatile precursors to 1,2-diols. organic-chemistry.org Similarly, nickel(0)-catalyzed coupling of α-silyloxy aldehydes with alkynylsilanes can provide access to various anti-1,2-diols with excellent diastereoselectivity. organic-chemistry.org These modern catalytic methods offer a direct and atom-economical route to chiral diols, often with high levels of stereocontrol.

Photochemical Pinacol Coupling Reactions

Photochemical pinacol coupling offers a direct method for the formation of 1,2-diols through the reductive coupling of two carbonyl compounds. brainly.comwikipedia.org In the context of synthesizing this compound, this involves the cross-coupling of benzaldehyde and acetophenone. The fundamental mechanism of this reaction involves the photoexcitation of the carbonyl compounds, typically in the presence of a hydrogen atom donor like isopropanol. beilstein-journals.org Upon irradiation, the carbonyl compound is excited to a triplet state, which then abstracts a hydrogen atom from the solvent to form a ketyl radical. The coupling of two such radicals results in the formation of the pinacol product, a 1,2-diol. brainly.comwikipedia.org

The cross-coupling of two different carbonyl compounds, such as benzaldehyde and acetophenone, can lead to a mixture of products, including the desired unsymmetrical diol and the two symmetrical homo-coupled diols. However, recent advancements in photocatalysis have enabled more selective cross-pinacol couplings. chemrxiv.org These methods often employ a photocatalyst that, upon excitation, can selectively reduce one of the carbonyl partners to a nucleophilic carbinol anion equivalent, which then attacks the other carbonyl compound. chemrxiv.org

The diastereoselectivity of the pinacol coupling is a crucial aspect, as the reaction creates two new stereocenters. The coupling of the two ketyl radicals can lead to the formation of both syn (erythro) and anti (threo) diastereomers. Diastereoselectivity can be influenced by the reaction conditions and the nature of the substrates. nih.gov For aromatic aldehydes, diastereoselective pinacol coupling has been achieved with high control, often favoring the formation of the D,L (syn) diastereoisomer. unibo.itrsc.org

Table 1: Representative Data for Photochemical Cross-Pinacol Coupling of Aromatic Aldehydes and Ketones

| Aldehyde | Ketone | Photocatalyst/Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Irradiation (Hg lamp), Isopropanol | Moderate | Mixture | beilstein-journals.org |

| 4-Chlorobenzaldehyde | 4-Chloroacetophenone | Visible light, Ru(bpy)3Cl2, Amine | 75 | >20:1 | nih.gov |

| Methyl 4-formylbenzoate | 4-Chloroacetophenone | Visible light, Ir(ppy)2(dtbbpy)PF6, DMBI, DMA | 67 | Not specified | chemrxiv.org |

Hydroboration-Oxidation Sequences

The hydroboration-oxidation of an alkene is a two-step process that results in the anti-Markovnikov addition of water across a double bond. libretexts.orgmasterorganicchemistry.com This methodology can be strategically employed to synthesize this compound from the corresponding alkene precursor, 1,2-diphenyl-1-propene (B8798121). The reaction is known for its high regio- and stereoselectivity.

The first step, hydroboration, involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the carbon-carbon double bond. masterorganicchemistry.comscispace.com The boron atom adds to the less sterically hindered carbon, and the hydrogen atom adds to the more substituted carbon. stackexchange.com A key feature of this step is its syn-stereospecificity, meaning that the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

Starting with (E)-1,2-diphenyl-1-propene, hydroboration-oxidation would be expected to yield the (1R,2S)- and (1S,2R)-enantiomers of this compound (the threo diastereomer). Conversely, the (Z)-isomer would lead to the (1R,2R)- and (1S,2S)-enantiomers (the erythro diastereomer). The choice of the borane reagent can influence the regioselectivity, with bulkier reagents like 9-BBN often providing higher selectivity. nih.gov

Table 2: Expected Products from Diastereoselective Hydroboration-Oxidation of 1,2-Diphenyl-1-propene

| Alkene Isomer | Borane Reagent | Expected Major Product Diastereomer | Typical Yield (%) | Reference |

|---|---|---|---|---|

| (E)-1,2-diphenyl-1-propene | 9-BBN, then H2O2/NaOH | threo-1,2-Diphenylpropane-1,2-diol | High | stackexchange.comnih.gov |

| (Z)-1,2-diphenyl-1-propene | BH3·THF, then H2O2/NaOH | erythro-1,2-Diphenylpropane-1,2-diol | High | stackexchange.com |

Heck Reaction and Subsequent Transformations

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction can be utilized to construct the carbon skeleton of this compound, which can then be converted to the final diol through a subsequent transformation, typically a dihydroxylation reaction.

A plausible synthetic route would involve the Heck reaction of an aryl halide, such as bromobenzene, with 1-phenyl-1-propene. This reaction would yield 1,2-diphenyl-1-propene, the same precursor utilized in the hydroboration-oxidation sequence. The Heck reaction typically proceeds with high trans-selectivity, meaning the (E)-isomer of 1,2-diphenyl-1-propene would be the major product. organic-chemistry.org The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. nih.gov

Once 1,2-diphenyl-1-propene is synthesized, the vicinal diol can be introduced via a dihydroxylation reaction. A common method for this transformation is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO4) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org This reaction proceeds via a syn-addition mechanism, leading to a cis-diol. masterorganicchemistry.com

For controlling the absolute stereochemistry, the Sharpless asymmetric dihydroxylation is the method of choice. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The commercially available "AD-mix" reagents contain the osmium catalyst, a co-oxidant (potassium ferricyanide), and a chiral ligand derived from either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). nih.gov Using AD-mix-α (containing (DHQ)2PHAL) or AD-mix-β (containing (DHQD)2PHAL) allows for the enantioselective synthesis of the corresponding diol from the alkene. wikipedia.orgchem-station.com For example, the dihydroxylation of (E)-1,2-diphenyl-1-propene with AD-mix-β would be expected to yield the (1R,2S)-1,2-diphenylpropane-1,2-diol with high enantiomeric excess.

Table 3: Representative Data for the Synthesis of this compound via Heck Reaction and Dihydroxylation

| Reaction Step | Reactants | Catalyst/Reagents | Product | Typical Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Heck Reaction | Bromobenzene, 1-phenyl-1-propene | Pd(OAc)2, PPh3, Et3N | (E)-1,2-Diphenyl-1-propene | >80 | High E-selectivity | organic-chemistry.org |

| Dihydroxylation | (E)-1,2-Diphenyl-1-propene | OsO4 (cat.), NMO | threo-1,2-Diphenylpropane-1,2-diol | >90 | syn-addition | organic-chemistry.org |

| Asymmetric Dihydroxylation | (E)-1,2-Diphenyl-1-propene | AD-mix-β | (1R,2S)-1,2-Diphenylpropane-1,2-diol | >90 | High ee | wikipedia.orgchem-station.com |

Elucidation of Stereochemical Principles in 1,2 Diphenylpropane 1,2 Diol Chemistry

Chirality, Diastereomerism, and Enantiomerism of 1,2-Diphenylpropane-1,2-diol

This compound, with the chemical formula C₁₅H₁₆O₂, possesses two chiral centers at carbon atoms C1 and C2. lookchem.comnih.gov The presence of these stereocenters means the molecule cannot be superimposed on its mirror image, a property known as chirality. This structural feature gives rise to multiple stereoisomers—molecules with the same molecular formula and connectivity but different spatial arrangements of atoms.

For a molecule with two chiral centers, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers of this compound can be classified into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is described as diastereomeric.

The four stereoisomers are:

(1R,2R)-1,2-Diphenylpropane-1,2-diol

(1S,2S)-1,2-Diphenylpropane-1,2-diol

(1R,2S)-1,2-Diphenylpropane-1,2-diol

(1S,2R)-1,2-Diphenylpropane-1,2-diol

The (1R,2R) and (1S,2S) isomers constitute one enantiomeric pair, often referred to as the erythro form. The (1R,2S) and (1S,2R) isomers form the second enantiomeric pair, known as the threo form. Any erythro isomer is a diastereomer of any threo isomer. A mixture containing equal amounts of two enantiomers, such as (1R,2R) and (1S,2S), is known as a racemic mixture. lookchem.com

| Stereoisomer | Configuration | Relationship to (1R,2R) |

|---|---|---|

| (1R,2R) | erythro | Identity |

| (1S,2S) | erythro | Enantiomer |

| (1R,2S) | threo | Diastereomer |

| (1S,2R) | threo | Diastereomer |

Impact of Stereochemistry on Reaction Pathway and Product Selectivity

The stereochemistry of this compound is not merely a structural curiosity; it critically influences the course and outcome of chemical reactions. lookchem.com This principle is evident in both the synthesis of the diol and its subsequent transformations.

Stereoselectivity in Synthesis: The synthesis of this compound from its corresponding diketone, 1,2-diphenylpropane-1,2-dione, via hydride reduction demonstrates diastereoselectivity. The incoming hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group. The stereochemistry of the first reduction influences the direction of the second, leading to a mixture of diastereomeric diols where one may be favored over the other. researchgate.net The relative orientation of the phenyl groups and the newly formed hydroxyl group creates a specific steric environment that directs the approach of the reagent to the second carbonyl. researchgate.net

Stereospecificity in Reactions: A classic example of how the diol's stereochemistry dictates product formation is the pinacol (B44631) rearrangement. While this reaction is more commonly discussed with symmetrical diols, the principles apply to unsymmetrical structures like this compound. Under acidic conditions, a hydroxyl group is protonated and leaves as water, forming a carbocation. A neighboring group then migrates to the carbocation center. The conformation of the starting diol determines which group (phenyl or methyl) is positioned anti-periplanar to the leaving group, favoring its migration. For instance, the rearrangement of a related diol, 2-methyl-1,1-diphenylpropane-1,2-diol, shows that different acid conditions can favor the formation of different carbocation intermediates, leading to the migration of either a phenyl or a methyl group, thus yielding different products. egyankosh.ac.in This highlights how the interplay between substrate stereochemistry and reaction conditions dictates product selectivity.

Advanced Methods for Absolute and Relative Configuration Assignment

Determining the precise three-dimensional structure of each stereoisomer is crucial. Several advanced analytical techniques are employed for the unambiguous assignment of both relative (e.g., erythro vs. threo) and absolute (R/S) configurations.

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary tool in this field. cas.cz Each enantiomer of this compound will produce a CD spectrum that is a mirror image of its counterpart, while diastereomers will have distinctly different spectra.

A powerful, non-empirical approach involves derivatizing the diol. For instance, Snatzke's method involves complexing the 1,2-diol with an achiral molybdenum reagent like dimolybdenum tetraacetate (Mo₂(OAc)₄). escholarship.org The diol acts as a chiral ligand, forcing the complex into a conformation where the dihedral angle between the two C-O bonds dictates the sign of a specific Cotton effect in the CD spectrum. By analyzing the resulting induced circular dichroism (ICD) spectrum, the absolute configuration of the diol can be inferred based on established empirical rules. escholarship.org Similar methods using other derivatizing agents, such as biphenylboronates, have also been developed for 1-aryl-1,2-diols. acs.org

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. This technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. The pattern provides information about the electron density within the crystal, allowing for the creation of a precise 3D map of the atomic positions. acs.org

For a chiral molecule like a stereoisomer of this compound, X-ray analysis can unambiguously establish both the relative configuration (the orientation of the substituents at C1 and C2 relative to each other) and the absolute configuration (the R or S designation at each chiral center). researchgate.net The absolute configuration of a related C2-symmetric diol, (-)-2,2-dimethyl-1,3-diphenyl-1,3-propanediol, was definitively established using this method. researchgate.net This technique provides incontrovertible proof of stereochemistry, which can then be used to calibrate spectroscopic methods like CD or NMR for routine analysis.

Reaction Mechanisms and Mechanistic Investigations Involving 1,2 Diphenylpropane 1,2 Diol

The Pinacol (B44631) Rearrangement of 1,2-Diphenylpropane-1,2-diol

The acid-catalyzed rearrangement of this compound proceeds through a series of well-defined steps, initiated by the protonation of one of the hydroxyl groups, followed by the departure of a water molecule to form a carbocation. This carbocation then undergoes a 1,2-shift of a neighboring group, leading to the formation of a more stable, resonance-stabilized intermediate that, upon deprotonation, yields the final ketone product. The regioselectivity and the nature of the final product are dictated by the stability of the initially formed carbocation and the inherent migratory aptitude of the available groups.

Carbocationic Intermediate Formation and Stability

In the case of this compound, protonation can occur at either the hydroxyl group on the carbon bearing two phenyl groups (C1) or the hydroxyl group on the carbon bearing a phenyl and a methyl group (C2). Loss of water from C1 would generate a tertiary benzylic carbocation, stabilized by the two phenyl groups. Conversely, loss of water from C2 would lead to a tertiary carbocation stabilized by one phenyl group and one methyl group.

The stability of the carbocationic intermediate is a critical factor in determining the reaction pathway. lscollege.ac.in The carbocation with two phenyl substituents is significantly more stable due to greater resonance delocalization of the positive charge over the two aromatic rings. lscollege.ac.inwikipedia.org Consequently, the formation of the diphenyl-stabilized carbocation is the favored initial step in the rearrangement.

Table 1: Relative Stability of Potential Carbocation Intermediates in the Rearrangement of this compound

| Carbocation Intermediate | Substituents on Carbocationic Carbon | Relative Stability |

| Intermediate A | Two Phenyl groups, one Hydroxyl group | More Stable |

| Intermediate B | One Phenyl group, one Methyl group, one Hydroxyl group | Less Stable |

Migratory Aptitudes: 1,2-Hydride and Phenyl Shifts

Following the formation of the more stable carbocation at C1, the subsequent step involves the migration of a group from the adjacent carbon (C2) to the electron-deficient center. In this case, the migrating groups are a hydride ion and a phenyl group. The relative migratory aptitude of these groups determines the structure of the final product.

Generally, in pinacol rearrangements, the migratory aptitude follows the order: hydride > phenyl > alkyl. wikipedia.orgaskiitians.com This trend is attributed to the ability of the migrating group to stabilize the transition state of the migration. A hydride shift is typically very fast. However, the migration of a phenyl group can be facilitated by the formation of a bridged phenonium ion intermediate, which delocalizes the positive charge and lowers the activation energy for the migration. The specific outcome can be influenced by the reaction conditions.

Kinetic Versus Thermodynamic Product Control in Rearrangement

The pinacol rearrangement of certain diols can exhibit a dependence on reaction conditions, leading to different products under kinetic versus thermodynamic control. stackexchange.comlibretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures or with milder acid catalysts, the reaction is irreversible, and the product that is formed fastest (via the lowest activation energy pathway) will predominate. In the case of this compound, a rapid 1,2-hydride shift would lead to the formation of an aldehyde. libretexts.org

Thermodynamic Control: Under more vigorous conditions, such as higher temperatures or stronger acid concentrations, the rearrangement can become reversible. stackexchange.comlibretexts.org This allows for the equilibration of the initially formed kinetic product to the more thermodynamically stable product. The phenyl ketone, with its conjugated system, is generally the more stable isomer. libretexts.org

Table 2: Products of the Pinacol Rearrangement of this compound under Different Conditions

| Reaction Condition | Predominant Product | Type of Control | Migrating Group |

| Mild acid, short reaction time | Aldehyde | Kinetic | Hydride |

| Vigorous acid, prolonged heating | Phenyl Ketone | Thermodynamic | Phenyl |

Role of Epoxide Intermediates in Rearrangement Pathways

The involvement of epoxide intermediates in pinacol rearrangements has been a subject of mechanistic investigation. uomustansiriyah.edu.iq It is proposed that under certain conditions, the diol can first dehydrate to form an epoxide, which then undergoes acid-catalyzed rearrangement to the final carbonyl product. The formation of an epoxide intermediate could potentially influence the stereochemistry and the distribution of rearrangement products. Isotopic labeling studies have provided evidence for the formation of epoxide intermediates in some pinacol rearrangements. stackexchange.com

Influence of Acid Catalysis and Solvent Environment on Mechanism

The nature of the acid catalyst and the solvent can significantly impact the mechanism and outcome of the pinacol rearrangement. libretexts.org

Acid Catalysis: Stronger acids can lead to a faster rate of carbocation formation. The choice of acid can also influence whether the reaction proceeds under kinetic or thermodynamic control. libretexts.org Lewis acids can also be employed to promote the rearrangement.

Solvent Environment: The polarity and coordinating ability of the solvent can affect the stability of the carbocationic intermediates and the transition states. In polar, protic solvents, the carbocation is well-solvated, favoring a stepwise mechanism. In less polar, aprotic solvents, a more concerted mechanism, where the migration of the group is synchronous with the departure of the leaving group, may be favored.

Isotopic Labeling Studies for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating the finer details of reaction mechanisms. In the context of the pinacol rearrangement of this compound, isotopic labeling could be used to:

Confirm the occurrence of 1,2-hydride and phenyl shifts by labeling these groups with deuterium or carbon-13, respectively, and tracking their position in the product.

Investigate the potential for epoxide intermediates by using ¹⁸O-labeled water to see if the oxygen atom is incorporated into the diol, which would suggest a reversible protonation and potential for cyclization to an epoxide. libretexts.org

Determine the reversibility of the initial carbocation formation by observing isotopic exchange with the solvent. libretexts.org

Such studies provide definitive evidence for the proposed mechanistic steps and can help to distinguish between different possible pathways.

Other Mechanistically Significant Transformations of this compound

The reactivity of this compound is largely dictated by the presence of its vicinal diol functionality. These two adjacent hydroxyl groups can participate in a variety of transformations, including oxidation reactions that can lead to carbon-carbon bond cleavage or the formation of new carbonyl functionalities, as well as derivatization reactions that modify the hydroxyl groups to alter the compound's properties and reactivity.

The oxidation of this compound can proceed through several pathways, yielding a range of products depending on the oxidizing agent and reaction conditions. These transformations are mechanistically significant as they can involve either the cleavage of the C1-C2 bond or the selective oxidation of one or both hydroxyl groups.

One of the most characteristic reactions of vicinal diols is oxidative cleavage . Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly employed for this purpose. The mechanism of periodic acid oxidation involves the formation of a cyclic periodate ester intermediate. This intermediate then undergoes a concerted rearrangement that results in the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of two carbonyl compounds. In the case of this compound, this cleavage would be expected to yield acetophenone (B1666503) and benzaldehyde (B42025).

Selective oxidation of one of the hydroxyl groups can lead to the formation of an α-hydroxy ketone. For a diol with both a secondary and a tertiary alcohol, such as this compound, the secondary alcohol at the C1 position is more susceptible to oxidation. Reagents like N-bromosuccinimide (NBS) have been used for the oxidation of 1,2-diols to α-hydroxy ketones. The reaction with this compound would be anticipated to produce 1-hydroxy-1,2-diphenylpropan-2-one.

Further oxidation of the α-hydroxy ketone, or direct oxidation of the diol with stronger oxidizing agents, can yield an α-diketone. Reagents such as a combination of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a stoichiometric oxidant like iodobenzene dichloride can facilitate the oxidation of 1,2-diols to α-diketones. For this compound, this would result in the formation of 1,2-diphenylpropane-1,2-dione.

The table below summarizes the expected products from the oxidation of this compound with various oxidizing agents.

| Oxidizing Agent(s) | Expected Product(s) | Product Type |

| Periodic acid (HIO₄) | Acetophenone and Benzaldehyde | Cleavage Products |

| N-Bromosuccinimide (NBS) | 1-Hydroxy-1,2-diphenylpropan-2-one | α-Hydroxy Ketone |

| TEMPO / Iodobenzene dichloride | 1,2-Diphenylpropane-1,2-dione | α-Diketone |

The two hydroxyl groups of this compound are functional handles that can be readily derivatized to form a variety of new compounds. These reactions are crucial for protecting the diol functionality during multi-step syntheses or for modifying the molecule's physical and chemical properties.

Esterification is a common derivatization reaction for alcohols. The hydroxyl groups of this compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form mono- or di-esters. For example, reaction with an excess of acetyl chloride in the presence of a base like pyridine would be expected to yield 1,2-diphenylpropane-1,2-diyl diacetate. Selective mono-esterification can also be achieved under controlled conditions.

Another important derivatization involves the formation of cyclic acetals or ketals . Vicinal diols react with aldehydes or ketones in the presence of an acid catalyst to form five-membered rings known as 1,3-dioxolanes. This reaction is often used to protect the diol functionality. For instance, the reaction of this compound with acetone and an acid catalyst would produce 2,2,4-trimethyl-5,5-diphenyl-1,3-dioxolane.

The diol can also undergo intramolecular cyclization to form cyclic ethers , though this typically requires conversion of one of the hydroxyl groups into a good leaving group. Alternatively, intermolecular etherification is possible.

The table below provides an overview of potential derivatization reactions for this compound.

| Reagent(s) | Product Type | Expected Product Name |

| Acetyl chloride (excess) / Pyridine | Diester | 1,2-Diphenylpropane-1,2-diyl diacetate |

| Benzoic acid / Acid catalyst | Diester | 1,2-Diphenylpropane-1,2-diyl dibenzoate |

| Acetone / Acid catalyst | Cyclic Ketal (Acetonide) | 2,2,4-Trimethyl-5,5-diphenyl-1,3-dioxolane |

| Formaldehyde / Acid catalyst | Cyclic Acetal | 4-Methyl-5,5-diphenyl-1,3-dioxolane |

Applications of 1,2 Diphenylpropane 1,2 Diol in Advanced Organic Synthesis

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

1,2-diols are a significant class of compounds in organic synthesis, frequently used as starting materials for natural products and pharmaceuticals, as chiral auxiliaries, and as ligands for transition metals in asymmetric catalysis. thieme-connect.de The defined spatial arrangement of the hydroxyl groups in chiral diols like 1,2-Diphenylpropane-1,2-diol allows for the creation of a specific chiral environment around a metal center, which is crucial for inducing enantioselectivity in chemical reactions. cymitquimica.comresearchgate.net

The design of effective chiral ligands is fundamental to the success of asymmetric catalysis. researchgate.net Chiral diols are excellent starting points for creating these ligands due to their ability to form stable complexes with metals. This compound can be converted into various types of ligands, such as chiral diboron (B99234) reagents.

One synthetic approach involves the reaction of a chiral diol with a boron source to create a chiral diboron reagent. For instance, (R)-1,1-diphenylpropane-1,2-diol can be used to prepare a specific diboron compound (DB2). lookchem.com This process transforms the diol into a bidentate ligand capable of coordinating with metals and participating in catalytic cycles. The synthesis of such ligands is a key step in developing new catalytic systems for enantioselective transformations. researchgate.netlookchem.com The structural properties of the diol, including the steric bulk of the phenyl groups and the defined stereochemistry, are imparted to the resulting ligand, influencing its effectiveness in controlling the stereochemical outcome of a reaction. cymitquimica.com

Ligands derived from this compound have been successfully applied in enantioselective catalytic processes. A notable example is the enantioselective reductive coupling of imines. lookchem.com In a proof-of-concept study, a series of chiral diboron reagents derived from different chiral diols were tested for the reductive coupling of N-benzylidene-aniline. The diboron reagent (DB2) synthesized from (R)-1,1-diphenylpropane-1,2-diol provided the desired diamine product with a moderate enantiomeric excess (ee). lookchem.com

This study highlights how modifying the structure of the chiral diol ligand can tune the selectivity of the reaction. While other diol-derived ligands ultimately gave higher enantioselectivity in the optimized system, the use of the this compound derivative was an important step in the investigation. lookchem.com

| Diboron Reagent | Chiral Diol Origin | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| DB1 | Pinanediol | 80 | 20 |

| DB2 | (R)-1,1-diphenylpropane-1,2-diol | 70 | 36 |

| DB3 | (1R,2R)-1,2-diphenylethane-1,2-diol | - | 51 |

| DB4 | Non-C2-symmetric diol | - | 57 |

Beyond this, the compound has been noted for its utility in the synthesis of other chiral molecules, such as chiral sulfoxides and epoxides. smolecule.comchemicalbook.com

Building Block and Intermediate in the Synthesis of Complex Molecular Architectures

Due to its inherent chirality and functional groups, this compound serves as a valuable chiral building block in the synthesis of more complex organic molecules. smolecule.com Its stereocenters can be incorporated into a target molecule, establishing the desired stereochemistry early in a synthetic sequence. This "chiral pool" approach is a powerful strategy in organic synthesis. diva-portal.org The diol functionality allows for a variety of chemical transformations, such as oxidation and reduction, making it a versatile intermediate. smolecule.com

Precursor in the Total Synthesis of Challenging Organic Target Molecules (e.g., Sertraline as a synthetic example)

A significant application of this compound derivatives is their use as a key precursor in the total synthesis of complex pharmaceutical agents like Sertraline. google.comgoogle.com Sertraline is an antidepressant that contains two stereocenters, making its enantioselective synthesis a considerable challenge. researchgate.netnih.gov

A patented process outlines a route to (+)-Sertraline starting from a substituted anti-3,3'-diphenylpropane-1,2-diol derivative. google.comgoogle.com The synthesis begins with the creation of a racemic diol, which is then resolved to obtain the desired enantiomerically pure diol. This chiral diol is a critical intermediate that sets the stereochemistry for the final product. google.comgoogle.com

The key transformations in the synthesis of (+)-Sertraline from the chiral diol precursor are summarized below:

| Step | Reaction | Reagents | Product | Description |

|---|---|---|---|---|

| 1 | Oxidative Cleavage | NaIO₄ (Sodium periodate) | Chiral Aldehyde | The diol is cleaved to form the corresponding chiral aldehyde. |

| 2 | Wittig Olefination | Wittig reagent | α,β-unsaturated ester | The aldehyde is converted to an α,β-unsaturated ester. |

| 3 | Catalytic Hydrogenation | H₂, 10% Pd/C | Saturated ester | The double bond of the ester is reduced. |

| 4 | Hydrolysis | - | Carboxylic acid | The ester is hydrolyzed to the corresponding carboxylic acid. |

| 5 | Cyclization | Acidic conditions | Tetralone | The carboxylic acid undergoes an intramolecular reaction to form the key tetralone intermediate. |

| 6 | Reductive Amination | - | (+)-Sertraline | The tetralone is converted to the final Sertraline molecule. |

This synthetic route demonstrates the utility of a this compound derivative as a foundational building block, where its stereochemistry directly guides the formation of the complex and medicinally important target molecule, (+)-Sertraline. google.com

Advanced Spectroscopic and Analytical Characterization of 1,2 Diphenylpropane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the unambiguous determination of the molecular structure of 1,2-Diphenylpropane-1,2-diol. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved, offering insights into the compound's stereochemistry and conformational preferences in solution.

¹H NMR Spectroscopy: Proton Chemical Shifts and Coupling Analysis

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methine-H (CH-OH) | 4.5 - 5.5 | Singlet or Doublet |

| Methyl-H (CH₃) | 1.0 - 2.0 | Singlet |

| Hydroxyl-H (OH) | Variable | Broad Singlet |

Note: This table is based on general principles of ¹H NMR spectroscopy and known chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectroscopy: Carbon Chemical Shifts and Connectivity

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. However, the expected chemical shifts for the different carbon atoms can be predicted. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the two carbons bearing the hydroxyl groups (C-OH), and the methyl carbon. The aromatic carbons would resonate in the downfield region, typically between 120 and 145 ppm. The carbons attached to the hydroxyl groups would appear in the range of 70-90 ppm, with their exact chemical shifts being sensitive to the stereochemistry of the molecule. The methyl carbon would be found in the upfield region of the spectrum.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (quaternary) | 135 - 145 |

| Aromatic-C (CH) | 120 - 130 |

| C-OH (methine) | 75 - 85 |

| C-OH (quaternary) | 70 - 80 |

| Methyl-C (CH₃) | 15 - 25 |

Note: This table is a prediction based on typical ¹³C NMR chemical shifts for analogous structures.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

To achieve a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would be particularly useful in confirming the connectivity within the aromatic rings and potentially between the methine and hydroxyl protons, if coupling is observed.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons, the methine carbon, and the methyl carbon by correlating their respective ¹H and ¹³C signals.

In-situ NMR Studies for Reaction Monitoring and Kinetic Profiling

Currently, there are no specific in-situ NMR studies documented in the scientific literature for monitoring reactions involving this compound. However, this technique holds significant potential for studying the kinetics and mechanisms of reactions where this diol is a reactant, intermediate, or product. For example, in-situ NMR could be employed to monitor the progress of its synthesis, or its conversion in reactions such as pinacol (B44631) rearrangements, by tracking the disappearance of reactant signals and the appearance of product signals over time.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass of the molecular ion can be used to confirm its chemical formula, C₁₅H₁₆O₂.

| Ion | Calculated Exact Mass |

| [M]⁺ | 228.1150 |

| [M+H]⁺ | 229.1228 |

| [M+Na]⁺ | 251.1048 |

Note: These values are calculated based on the chemical formula C₁₅H₁₆O₂.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a crucial tool for verifying its identity and determining its purity.

The gas chromatographic component separates this compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic property under a specific set of experimental conditions and can be used for preliminary identification.

Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. The molecular ion peak (M+), if present, corresponds to the molecular weight of the compound. For this compound (C₁₅H₁₆O₂), the expected molecular weight is approximately 228.29 g/mol . spectrabase.comguidechem.comnih.govchemspider.comjst.go.jp

The fragmentation pattern is particularly informative. While a publicly available, detailed mass spectrum for this compound is not readily accessible, the fragmentation can be predicted based on its structure. Common fragmentation pathways for similar aromatic diols involve cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, as well as loss of water and functional groups. For the related compound 2-phenyl-1,2-propanediol, prominent peaks are observed at m/z 121, 105, and 43, which can be attributed to characteristic fragments. nih.gov It is anticipated that this compound would exhibit a complex fragmentation pattern reflecting its biphenyl and propanediol structure.

Purity assessment by GC-MS is achieved by integrating the peak areas of all detected compounds in the chromatogram. The relative percentage of this compound compared to any impurities provides a quantitative measure of its purity.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Expected Value/Characteristic |

|---|---|

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| Expected Molecular Ion Peak (M+) | m/z 228 |

| Predicted Key Fragment Ions | Fragments arising from C-C bond cleavage between the diol carbons, loss of water (H₂O), and fragmentation of the phenyl and methyl groups. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are invaluable for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. The precise position of this band can provide insights into the extent of hydrogen bonding. For instance, the IR spectrum of propane-1,2-diol shows a broad -OH band in the 3100-3200 cm⁻¹ region. researchgate.net

The C-O stretching vibrations of the alcohol groups are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl rings are expected in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While O-H and C-O stretching vibrations are also observable in the Raman spectrum, the non-polar C=C bonds of the phenyl rings are expected to produce strong Raman signals. The symmetric breathing mode of the aromatic rings typically gives a strong, sharp peak. The aliphatic C-H bonds will also be Raman active. For the related compound 2-phenylpropane-1,2-diol, a Raman spectrum is available and can be used as a reference for identifying similar vibrational modes.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200-3600 (Broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman (Strong) |

| C-O Stretch | 1000-1300 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl groups in this compound.

The hydroxyl and methyl groups attached to the propane chain are auxochromes, which can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and an increase in the molar absorptivity (a hyperchromic effect). The degree of conjugation between the two phenyl rings, if any, would also significantly affect the UV-Vis spectrum. However, due to the sp³ hybridized carbons of the propane backbone, direct π-conjugation between the two phenyl rings is not expected. Therefore, the UV-Vis spectrum of this compound is likely to be similar to that of a substituted benzene derivative.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) | Chromophore |

|---|---|---|

| π → π* (E2 band) | ~200-220 nm | Phenyl rings |

| π → π* (B band) | ~250-270 nm | Phenyl rings |

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound, especially given its potential for stereoisomerism.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is particularly well-suited for the separation of chiral compounds and is often considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents.

For the analysis of this compound, which has two stereocenters and can exist as multiple stereoisomers, chiral SFC would be the method of choice for their separation. The separation is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose or amylose). The choice of the specific CSP and the organic modifier (co-solvent) added to the supercritical CO₂ are critical for achieving optimal resolution of the enantiomers and diastereomers. Common modifiers include alcohols like methanol, ethanol, or isopropanol. The separation can be further optimized by adjusting parameters such as back pressure, temperature, and the gradient of the modifier. In some cases, coupling an achiral column with a chiral column can simplify the isolation of pure enantiomers from a mixture containing other impurities. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis and purification of this compound. Both normal-phase and reversed-phase HPLC can be employed.

For the separation of the stereoisomers of this compound, chiral HPLC is necessary. Similar to SFC, this involves the use of a chiral stationary phase. The mobile phase in chiral HPLC typically consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). The separation of diastereomers can sometimes be achieved on standard achiral columns, but the separation of enantiomers requires a chiral environment.

Table 4: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Chiral SFC | Chiral Stationary Phase (e.g., polysaccharide-based) | Supercritical CO₂ with an alcohol modifier (e.g., methanol) | Separation of enantiomers and diastereomers |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other non-polar/polar mixtures | Separation of enantiomers and diastereomers |

| Reversed-Phase HPLC | C18 or other non-polar phase | Water/Acetonitrile or Water/Methanol gradient | Purity analysis |

Computational Chemistry and Theoretical Investigations of 1,2 Diphenylpropane 1,2 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1,2-diphenylpropane-1,2-diol. These calculations solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbitals, and related properties.

Detailed research findings from DFT calculations on analogous aromatic and diol-containing molecules reveal key electronic characteristics. The presence of two phenyl groups and two hydroxyl groups significantly influences the electronic landscape of this compound. The aromatic rings act as electron-rich π-systems, while the hydroxyl groups are polar and can act as both hydrogen bond donors and acceptors.

Calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it is a true minimum. From these calculations, various electronic descriptors can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the phenyl rings, reflecting their electron-donating nature. The LUMO would also likely involve the π-system of the aromatic rings. The hydroxyl groups, through their oxygen atoms, would also contribute significantly to the molecular orbitals, particularly those involved in intermolecular interactions.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups and over the faces of the phenyl rings, indicating sites susceptible to electrophilic attack. Positive potential would be found around the hydroxyl hydrogens, indicating sites for nucleophilic attack or hydrogen bonding.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. These provide a quantitative measure of the molecule's reactivity. For instance, studies on similar aromatic diols have used these descriptors to predict their behavior in various chemical environments.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are illustrative values based on calculations for similar molecules like fluorene-based azo compounds and organochalcogenide complexes) e3s-conferences.orgmdpi.comnih.gov

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability; indicates the energy of the highest energy electrons. |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability; indicates the energy of the lowest energy empty orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity; a larger gap implies greater stability. |

| Chemical Hardness | 2.65 eV | Measures resistance to change in electron distribution. |

| Electronegativity | 3.85 eV | Represents the molecule's ability to attract electrons. |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is complex due to the presence of two chiral centers and several rotatable bonds. Conformational analysis is therefore essential to identify the most stable arrangements of the atoms in space. This is achieved by mapping the potential energy surface (PES) of the molecule. A PES is a multidimensional surface that relates the molecule's energy to its geometry. muni.czlibretexts.org

The key dihedral angles in this compound are around the C1-C2 bond and the bonds connecting the phenyl groups and hydroxyl groups to the propane backbone. By systematically rotating these bonds and calculating the energy at each step, a conformational landscape can be generated. The points of lowest energy on this surface correspond to stable conformers, while the peaks represent transition states between them. nsf.gov

For vicinal diols, such as propane-1,2-diol, studies have shown that intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in determining the preferred conformation. nih.gov In the case of this compound, the bulky phenyl groups will also introduce significant steric hindrance, which will be a major factor in dictating the stable conformations. The interplay between stabilizing hydrogen bonds and destabilizing steric clashes is a key aspect of its conformational profile.

Computational studies on similar phenyl-substituted molecules have demonstrated that different conformations can have significantly different energies and, therefore, different populations at a given temperature. nih.gov The relative energies of the conformers of this compound can be calculated with high accuracy using methods like DFT.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: This table is illustrative and based on general principles of conformational analysis of substituted propanes and diols) nih.gov

| Conformer | Dihedral Angle (O-C1-C2-O) | Key Interactions | Relative Energy (kcal/mol) |

| Anti | 180° | Sterically least hindered, no intramolecular H-bond. | 0.0 (Reference) |

| Gauche 1 | 60° | Potential for intramolecular H-bond, some steric strain. | 0.5 - 1.5 |

| Gauche 2 | -60° | Potential for intramolecular H-bond, different steric environment. | 0.7 - 1.8 |

| Eclipsed | 0° | High steric and torsional strain, transition state. | > 5.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. tandfonline.com

For this compound, MD simulations can be performed for a single molecule in the gas phase to study its conformational dynamics, or for a collection of molecules in a solvent to investigate intermolecular interactions and solution behavior. These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system.

Simulations of similar aromatic liquids have shown that molecules can arrange themselves in specific local structures due to intermolecular forces. nih.gov For this compound in a solution, MD can reveal the nature of hydrogen bonding between the hydroxyl groups of different molecules and with solvent molecules. The phenyl rings can engage in π-π stacking interactions, which are a type of non-covalent interaction that is important in the structure of many biological and chemical systems. purdue.edunih.gov

By analyzing the MD trajectory, properties such as the radial distribution function can be calculated to understand the local ordering of molecules. The lifetime and geometry of hydrogen bonds can also be determined. This information is crucial for understanding the macroscopic properties of the substance, such as its viscosity, solubility, and diffusion coefficient. For instance, studies on propane-1,2-diol have detailed the interplay between intermolecular and intramolecular hydrogen bonding. acs.org

Table 3: Types of Intermolecular Interactions for this compound Studied by MD Simulations (Note: This is a qualitative table based on the functional groups present in the molecule and general principles of intermolecular forces) teachchemistry.orgharvard.edu

| Interaction Type | Description | Functional Groups Involved |

| Hydrogen Bonding | Strong dipole-dipole interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | Hydroxyl groups (-OH) |